2-(Ethoxycarbonyl)isonicotinic acid
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Overview
Description
2-(Ethoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of isonicotinic acid, featuring an ethoxycarbonyl group attached to the nitrogen atom of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex
Biochemical Pathways
Isoniazid, a derivative of isonicotinic acid, is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This suggests that 2-(Ethoxycarbonyl)isonicotinic acid might also affect similar biochemical pathways.
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to have different pharmacokinetic profiles based on the acetylation status of the individual
Result of Action
It is used in proteomics research , suggesting that it may have effects on protein expression or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid. One common method includes the reaction of isonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid-functionalized resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Ethoxycarbonyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Isonicotinic Acid: A close structural analog with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.
Picolinic Acid: An isomer with the carboxyl group at the 2-position.
Uniqueness: 2-(Ethoxycarbonyl)isonicotinic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications .
Properties
IUPAC Name |
2-ethoxycarbonylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTHUWLNMZSRBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569101 |
Source
|
Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142074-49-5 |
Source
|
Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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